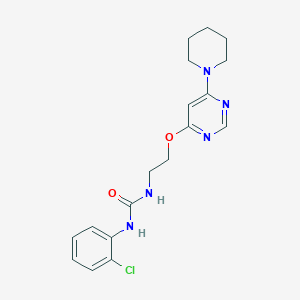
1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a useful research compound. Its molecular formula is C18H22ClN5O2 and its molecular weight is 375.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Chlorophenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data regarding its biological activity, mechanisms of action, and therapeutic implications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a urea moiety linked to a chlorophenyl group and a piperidinyl-pyrimidinyl ether. Its structural formula can be represented as follows:
This configuration suggests potential interactions with various biological targets, particularly in the realm of kinase inhibition and receptor modulation.
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines through the modulation of signaling pathways such as the Akt/mTOR pathway .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Akt inhibition |
| Compound B | A549 (Lung) | 3.2 | mTOR pathway blockage |
| Compound C | HeLa (Cervical) | 4.5 | Apoptosis induction |
2. Antioxidant Properties
The antioxidant capacity of similar compounds has been evaluated using various assays, including DPPH and ABTS radical scavenging methods. These studies suggest that the presence of the pyrimidine ring enhances the electron-donating ability of the molecule, thus contributing to its antioxidant activity .
Table 2: Antioxidant Activity Assessment
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Compound A | 82 | 75 |
| Compound B | 78 | 70 |
| Compound C | 30 | 25 |
3. Kinase Inhibition
The compound's structure suggests potential as a kinase inhibitor. Specifically, it may inhibit serine-threonine kinases, which are crucial in regulating cell growth and proliferation. Research indicates that similar compounds can effectively inhibit p70S6K and Akt pathways, which are often dysregulated in cancer .
Case Study 1: In Vivo Efficacy
In a study involving xenograft models, administration of a related compound resulted in significant tumor regression compared to control groups. The study highlighted the importance of the chlorophenyl group in enhancing bioactivity against tumor cells .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic understanding of how these compounds induce apoptosis in cancer cells through the activation of caspase pathways, emphasizing the role of piperidine derivatives in promoting cell death .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c19-14-6-2-3-7-15(14)23-18(25)20-8-11-26-17-12-16(21-13-22-17)24-9-4-1-5-10-24/h2-3,6-7,12-13H,1,4-5,8-11H2,(H2,20,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAHOTDOPFGQGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














